

In-Depth Technical Guide: (Iodomethyl)triphenylphosphonium iodide (CAS 3020-28-8)

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Compound of Interest

Compound Name: (Iodomethyl)triphenylphosphonium
iodide

Cat. No.: B1337867

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(Iodomethyl)triphenylphosphonium iodide is a versatile phosphonium salt that serves as a crucial reagent in modern organic synthesis.^{[1][2]} Its primary application lies in the Wittig reaction and its variants, where it functions as a precursor to the corresponding phosphorane. This ylide is instrumental in converting aldehydes and ketones into vinyl iodides, which are valuable synthetic intermediates for the construction of complex molecules, including pharmaceuticals and natural products.^{[1][3]} This guide provides a comprehensive overview of the synthesis, properties, and key applications of **(Iodomethyl)triphenylphosphonium iodide**, complete with detailed experimental protocols and mechanistic insights.

Physicochemical Properties and Spectroscopic Data

(Iodomethyl)triphenylphosphonium iodide is typically a white to off-white or yellow powder.^[2] It is stable under standard conditions but should be stored under an inert atmosphere to prevent degradation.^[2] A summary of its key physical and spectroscopic properties is provided in the tables below. While specific experimental spectra for the title compound are not readily

available in the public domain, the expected values are based on data from closely related analogs and general principles of spectroscopy.

Table 1: Physical and Chemical Properties

Property	Value	Reference(s)
CAS Number	3020-28-8	[2]
Molecular Formula	C ₁₉ H ₁₇ I ₂ P	[2]
Molecular Weight	530.12 g/mol	[2]
Appearance	White to off-white to yellow powder	[2]
Melting Point	260 - 266 °C	[2]
Purity	≥ 95%	[2]

Table 2: Spectroscopic Data (Predicted/Typical)

Technique	Data
¹ H NMR	Phenyl protons (multiplet, 15H) around 7.6-7.9 ppm; CH ₂ protons (doublet, 2H) coupled to phosphorus, expected around 5.5-6.0 ppm.
¹³ C NMR	Phenyl carbons in the range of 128-136 ppm; CH ₂ carbon coupled to phosphorus, expected at a lower field.
³¹ P NMR	A single peak is expected in the range of +20 to +30 ppm.
IR (Infrared)	Characteristic peaks for P-Ph bonds, C-H stretching and bending of aromatic and aliphatic groups.
Mass Spec (ESI+)	Expected m/z for the cation [M-I] ⁺ at approximately 403.0.

Synthesis

(Iodomethyl)triphenylphosphonium iodide is synthesized via a nucleophilic substitution reaction between triphenylphosphine and diiodomethane. The lone pair of electrons on the phosphorus atom attacks one of the carbon-iodine bonds of diiodomethane, displacing an iodide ion and forming the phosphonium salt.

Experimental Protocol: Synthesis of (Iodomethyl)triphenylphosphonium iodide

Materials:

- Triphenylphosphine (1 equivalent)
- Diiodomethane (1.2 equivalents)
- Toluene (anhydrous)

Procedure:

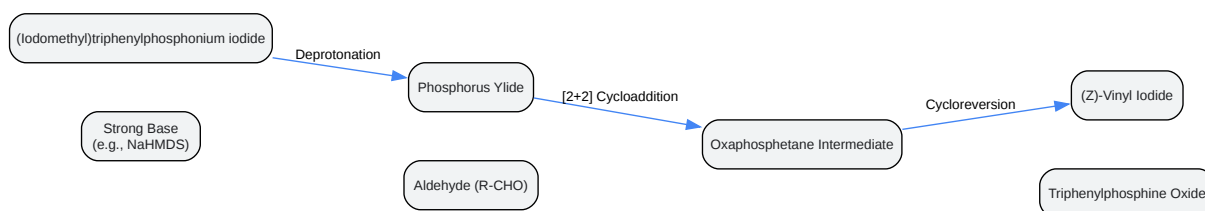
- In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).
- Slowly add diiodomethane to the stirred solution at room temperature.
- Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
- Collect the solid product by vacuum filtration and wash it with cold toluene to remove any unreacted starting materials.
- Dry the resulting white to off-white solid under vacuum to obtain **(Iodomethyl)triphenylphosphonium iodide**.

Applications in Organic Synthesis

The primary utility of **(Iodomethyl)triphenylphosphonium iodide** lies in its role as a Wittig reagent precursor for the synthesis of vinyl iodides. It also finds applications in the formation of phosphacyclic compounds and enamides.

Wittig-type Olefination Reactions

The most prominent application of **(Iodomethyl)triphenylphosphonium iodide** is in the Stork-Zhao-Wittig olefination, which allows for the stereoselective synthesis of (Z)-vinyl iodides from aldehydes.[1] The phosphonium salt is first deprotonated with a strong base to form the corresponding phosphorus ylide. This ylide then reacts with an aldehyde to yield an oxaphosphetane intermediate, which subsequently collapses to form the vinyl iodide and triphenylphosphine oxide.



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Wittig Reaction Mechanism

Experimental Protocol: Synthesis of (Z)-1-(2-Iodovinyl)-4-methoxybenzene[1]

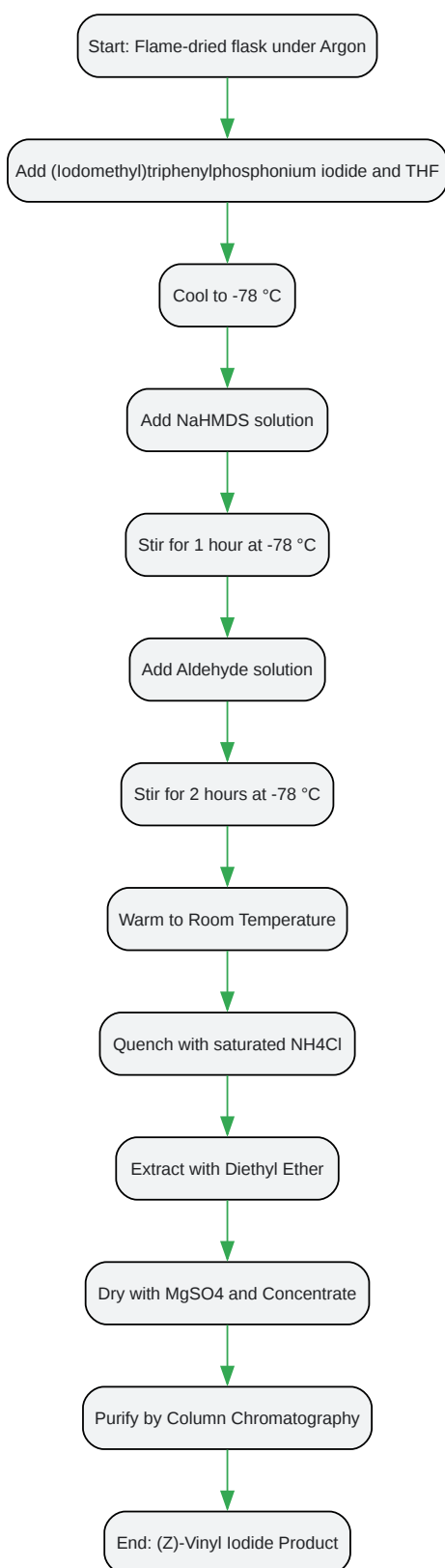
Materials:

- **(Iodomethyl)triphenylphosphonium iodide** (1.2 equivalents)
- Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equivalents)

- 4-Methoxybenzaldehyde (1 equivalent)
- Tetrahydrofuran (THF), anhydrous
- Diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl)
- Magnesium sulfate (MgSO₄)

Procedure:

- To a flame-dried three-necked round-bottom flask under an argon atmosphere, add **(Iodomethyl)triphenylphosphonium iodide** and anhydrous THF.
- Cool the resulting suspension to -78 °C using a dry ice/acetone bath.
- Slowly add a solution of NaHMDS in THF to the cooled suspension. Stir the mixture at -78 °C for 1 hour to generate the ylide.
- Add a solution of 4-methoxybenzaldehyde in THF dropwise to the reaction mixture, ensuring the temperature remains below -75 °C.
- After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.
- Allow the reaction to warm to room temperature and then quench by adding saturated aqueous NH₄Cl.
- Transfer the mixture to a separatory funnel and extract with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford (Z)-1-(2-Iodovinyl)-4-methoxybenzene.



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General Experimental Workflow

Synthesis of Phosphacyclic Compounds

(Iodomethyl)triphenylphosphonium iodide can be utilized in the synthesis of phosphacyclic compounds through oxidative dimerization of the corresponding ylide. While a specific detailed protocol using this exact reagent is not readily available, the general principle involves the in-situ formation of the iodomethylidene)triphenylphosphorane followed by oxidation, which can lead to the formation of a P-containing ring system.

Synthesis of Enamides

The application of **(Iodomethyl)triphenylphosphonium iodide** in the synthesis of enamides via cross-coupling reactions has been reported.[4] This transformation likely involves the activation of an amide, followed by a coupling reaction facilitated by the phosphonium salt. However, detailed experimental procedures for this specific application using the title compound are not widely documented.

Safety and Handling

(Iodomethyl)triphenylphosphonium iodide is an irritant to the skin, eyes, and respiratory system.[4] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, rinse the affected area with copious amounts of water. For inhalation, move to fresh air. Seek medical attention if irritation persists.

Conclusion

(Iodomethyl)triphenylphosphonium iodide is a valuable and versatile reagent in organic synthesis, particularly for the stereoselective formation of vinyl iodides via the Wittig reaction. Its utility in the synthesis of other important structural motifs, such as phosphacyclic compounds and enamides, further highlights its significance. The experimental protocols and data presented in this guide are intended to provide researchers and drug development professionals with a comprehensive resource for the effective utilization of this important synthetic tool.

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